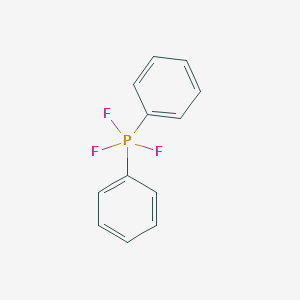

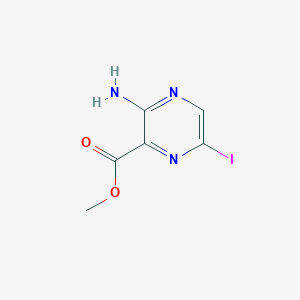

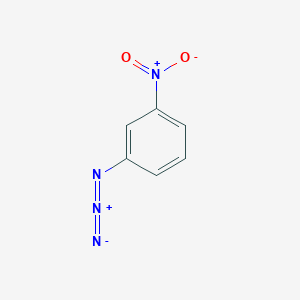

![molecular formula C12H15Cl2NO2 B075537 4-[Bis(2-chloroethyl)amino]phenyl acetate CAS No. 1448-93-7](/img/structure/B75537.png)

4-[Bis(2-chloroethyl)amino]phenyl acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-[Bis(2-chloroethyl)amino]phenyl acetate, also known as BCNU or Carmustine, is a chemotherapy drug used in the treatment of various types of cancer. It belongs to the class of alkylating agents and works by damaging the DNA of cancer cells, preventing them from dividing and growing.

Wirkmechanismus

4-[Bis(2-chloroethyl)amino]phenyl acetate works by attaching to the DNA of cancer cells and causing damage to the DNA strands. This damage prevents the cancer cells from dividing and growing, ultimately leading to their death. 4-[Bis(2-chloroethyl)amino]phenyl acetate is most effective against cancer cells that are actively dividing, which is why it is often used in combination with other chemotherapy drugs that target cancer cells in different stages of the cell cycle.

Biochemische Und Physiologische Effekte

4-[Bis(2-chloroethyl)amino]phenyl acetate has several biochemical and physiological effects on the body. It can cause bone marrow suppression, which can lead to anemia, infection, and bleeding. It can also cause gastrointestinal side effects, such as nausea, vomiting, and diarrhea. 4-[Bis(2-chloroethyl)amino]phenyl acetate can also cause damage to the liver and kidneys, which can lead to liver and kidney failure. Patients receiving 4-[Bis(2-chloroethyl)amino]phenyl acetate must be closely monitored for these side effects.

Vorteile Und Einschränkungen Für Laborexperimente

4-[Bis(2-chloroethyl)amino]phenyl acetate has several advantages and limitations for lab experiments. Its ability to damage DNA makes it a useful tool for studying the effects of DNA damage on cells. However, its toxicity and potential for side effects make it difficult to use in certain types of experiments. Researchers must carefully consider the risks and benefits of using 4-[Bis(2-chloroethyl)amino]phenyl acetate in their experiments.

Zukünftige Richtungen

There are several future directions for the study of 4-[Bis(2-chloroethyl)amino]phenyl acetate. One area of research is the development of new drug delivery systems that can target cancer cells more effectively and reduce the side effects of 4-[Bis(2-chloroethyl)amino]phenyl acetate. Another area of research is the development of new chemotherapy drugs that can work in combination with 4-[Bis(2-chloroethyl)amino]phenyl acetate to increase its effectiveness. Additionally, research is needed to better understand the mechanisms of 4-[Bis(2-chloroethyl)amino]phenyl acetate resistance in cancer cells and to develop strategies to overcome this resistance.

Conclusion:

4-[Bis(2-chloroethyl)amino]phenyl acetate is a chemotherapy drug that has been extensively studied for its anti-cancer properties. Its ability to damage DNA makes it a useful tool for studying the effects of DNA damage on cells. However, its toxicity and potential for side effects make it difficult to use in certain types of experiments. Future research is needed to develop new drug delivery systems and chemotherapy drugs that can work in combination with 4-[Bis(2-chloroethyl)amino]phenyl acetate to increase its effectiveness and reduce its side effects.

Synthesemethoden

4-[Bis(2-chloroethyl)amino]phenyl acetate is synthesized by the reaction of 4-nitrophenyl acetate with bis(2-chloroethyl)amine hydrochloride in the presence of sodium methoxide. The resulting product is then reduced with sodium borohydride to yield 4-[Bis(2-chloroethyl)amino]phenyl acetate. The synthesis of 4-[Bis(2-chloroethyl)amino]phenyl acetate is a complex process that requires careful handling of hazardous chemicals and specialized equipment.

Wissenschaftliche Forschungsanwendungen

4-[Bis(2-chloroethyl)amino]phenyl acetate has been extensively studied for its anti-cancer properties. It has been used in the treatment of brain tumors, lymphoma, multiple myeloma, and other types of cancer. 4-[Bis(2-chloroethyl)amino]phenyl acetate is often used in combination with other chemotherapy drugs to increase its effectiveness. In addition to its use in cancer treatment, 4-[Bis(2-chloroethyl)amino]phenyl acetate has also been studied for its potential use in gene therapy and drug delivery systems.

Eigenschaften

CAS-Nummer |

1448-93-7 |

|---|---|

Produktname |

4-[Bis(2-chloroethyl)amino]phenyl acetate |

Molekularformel |

C12H15Cl2NO2 |

Molekulargewicht |

276.16 g/mol |

IUPAC-Name |

[4-[bis(2-chloroethyl)amino]phenyl] acetate |

InChI |

InChI=1S/C12H15Cl2NO2/c1-10(16)17-12-4-2-11(3-5-12)15(8-6-13)9-7-14/h2-5H,6-9H2,1H3 |

InChI-Schlüssel |

VULHMSUXUOLBEV-UHFFFAOYSA-N |

SMILES |

CC(=O)OC1=CC=C(C=C1)N(CCCl)CCCl |

Kanonische SMILES |

CC(=O)OC1=CC=C(C=C1)N(CCCl)CCCl |

Synonyme |

Acetic acid 4-[bis(2-chloroethyl)amino]phenyl ester |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

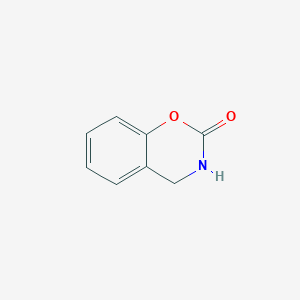

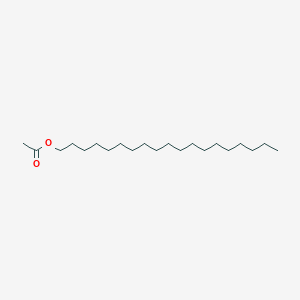

![2-[2-(Dimethylamino)ethoxy]aniline](/img/structure/B75457.png)